6-乙基吡啶-2-羧酸

描述

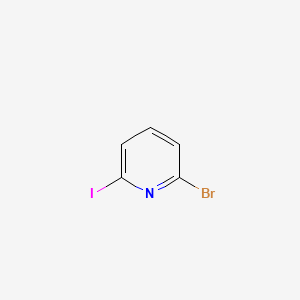

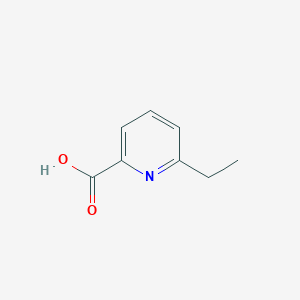

6-Ethylpicolinic acid is a derivative of picolinic acid with an ethyl group introduced on the pyridine ring. This modification is significant as it influences the compound's chemical and biological properties, making it a subject of interest in various chemical syntheses and potential therapeutic applications.

Synthesis Analysis

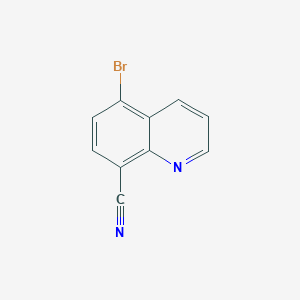

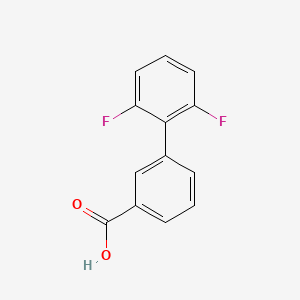

The synthesis of 6-ethylpicolinic acid derivatives has been explored in several studies. For instance, a zinc(II) complex of 6-ethylpicolinic acid ([Zn(6epa)2]) was prepared by introducing an ethyl group to the pyridine ring, which was then crystallized from an aqueous solution . Another study reported the synthesis of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid through the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride . Additionally, 6-ethyl-6,9-dihydro-1(2)(3)-R-1(2)(3)H-triazolo[4,5-f]quinolin-9-one-8-carboxylic acids were prepared as novel analogues of oxolinic acid .

Molecular Structure Analysis

The molecular structure of 6-ethylpicolinic acid derivatives has been characterized using various analytical techniques. For example, the structure of the [Zn(6epa)2] complex was determined by X-ray analysis, revealing a distorted trigonal bipyramidal geometry . In another study, the structure of the synthesized compounds was based on microanalytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical behavior of 6-ethylpicolinic acid derivatives has been investigated, showing diverse reactivity. The [Zn(6epa)2] complex exhibited insulinomimetic activity, suggesting potential therapeutic applications . Another study described the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its reaction with hydroxylamine hydrochloride, demonstrating distinctive chemical behavior and a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylpicolinic acid derivatives have been characterized through various studies. The thermal properties of phenylethynyl-terminated bis(amide) derivatives of 6-phenylethynyl picolinic acid were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing excellent thermal stability . The insulinomimetic activity of the [Zn(6epa)2] complex was evaluated in vitro and in vivo, with the complex showing higher activity than the bis(picolinato)-Zn(II) complex .

科学研究应用

核酸研究

6-乙基吡啶-2-羧酸在核酸研究中具有潜在的应用,特别是在治疗应用和生物学研究中寡核苷酸的研究中 . 它的特性可以增强核酸的结合亲和力和抗降解能力,使其成为生物传感、基因调控、药物递送和靶向治疗中的一种宝贵工具。

化学合成

作为化学合成中的构建模块,6-乙基吡啶-2-羧酸可用于合成各种有机化合物。 它与其他化学实体的反应性可能会导致开发出在工业和研究中具有潜在应用的新材料 .

除草剂开发

6-乙基吡啶-2-羧酸的结构有利于除草剂的设计和合成。 对其分子结构的修饰可以产生具有增强除草活性的化合物,为植物生长调节和农业生产提供了一种新方法 .

作用机制

Target of Action

6-Ethylpicolinic acid, similar to its parent compound picolinic acid, is likely to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostasis .

Mode of Action

The compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the processes that these proteins are involved in, such as viral replication and packaging .

Biochemical Pathways

Given its similarity to picolinic acid, it may influence pathways involving zfps and zinc transport

Result of Action

The primary result of 6-Ethylpicolinic acid’s action is the inhibition of ZFP function, which can disrupt processes such as viral replication and packaging

安全和危害

未来方向

属性

IUPAC Name |

6-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCFVDRVMFLUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463574 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4080-48-2 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)